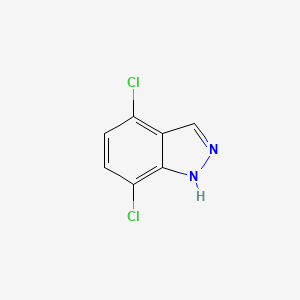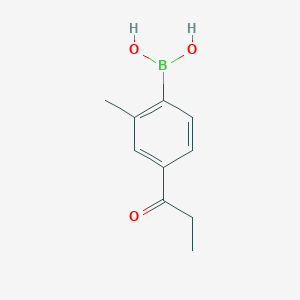
Ácido 2-metil-4-propanilfenilborónico
Descripción general
Descripción
2-Methyl-4-propanoylphenylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its unique chemical properties. This compound is widely used in organic synthesis as a key reagent for the preparation of various functional molecules.
Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Anticancerígenos y Antibacterianos
Ácido 2-metil-4-propanilfenilborónico: juega un papel significativo en la química medicinal, particularmente en la síntesis de derivados de ácido borónico. Estos compuestos han mostrado actividades prometedoras como agentes anticancerígenos y antibacterianos . La introducción del grupo ácido borónico a las moléculas bioactivas puede modificar su selectividad y propiedades farmacocinéticas, lo que puede conducir al desarrollo de nuevos fármacos.
Materiales Poliméricos: Ignifugación y Adhesión
En el campo de los materiales poliméricos, los derivados de ácidos borónicos, como el ácido 2-metil-4-propanilfenilborónico, se utilizan debido a su resistencia al fuego y sus propiedades adhesivas . Estos polímeros exhiben múltiples sitios de unión en las superficies metálicas, lo que los hace valiosos para aplicaciones anticorrosivas y en el campo biomédico para la ingeniería de tejidos.
Optoelectrónica: Síntesis de Materiales
La industria optoelectrónica se beneficia de las propiedades únicas de los ácidos borónicos en la síntesis de materiales que se utilizan en dispositivos como LED y células solares. Si bien las aplicaciones específicas del ácido 2-metil-4-propanilfenilborónico en optoelectrónica no se detallan en los resultados de la búsqueda, los ácidos borónicos, en general, son componentes clave en la creación de materiales electrónicos .
Catálisis: Catálisis de Ácido Borónico (BAC)
This compound: está potencialmente involucrado en la catálisis de ácido borónico (BAC), que es un método para la activación electrófila de los ácidos carboxílicos. Este proceso facilita la formación de amidas a partir de aminas y permite cicloadiciones y adiciones conjugadas con ácidos carboxílicos insaturados .
Biología: Inhibición Enzimática
En la investigación biológica, los ácidos borónicos se investigan por su capacidad para inhibir enzimas que son cruciales para la supervivencia de los patógenos. Si bien el papel directo del ácido 2-metil-4-propanilfenilborónico en biología no se encontró en los resultados de la búsqueda, se sabe que los ácidos borónicos son significativos en el estudio de los mecanismos enzimáticos y el desarrollo de fármacos .
Imagenología: Balizas de Aptameros Moleculares
This compound: puede utilizarse en el diseño de balizas de aptameros moleculares (MAB) para aplicaciones de imagenología. Las MAB permiten la visualización de moléculas pequeñas o grandes y se utilizan en la detección, la imagenología y el diagnóstico para monitorear los procesos moleculares dentro de las células .
Mecanismo De Acción
Target of Action
2-Methyl-4-propanoylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the SM coupling reaction, 2-Methyl-4-propanoylphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound acts as a nucleophile, donating its organic group to the palladium catalyst .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 2-Methyl-4-propanoylphenylboronic acid . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
As a boronic acid derivative, it is expected to have good stability and reactivity, which are crucial for its role in the sm coupling reaction .
Result of Action
The result of the action of 2-Methyl-4-propanoylphenylboronic acid is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of organic synthesis .
Action Environment
The action of 2-Methyl-4-propanoylphenylboronic acid is influenced by various environmental factors. The SM coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability and reactivity of the compound can also be influenced by factors such as temperature and pH .
Propiedades
IUPAC Name |
(2-methyl-4-propanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-3-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWKPMGDIPNUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)CC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625063 | |
| Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540495-55-4 | |
| Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


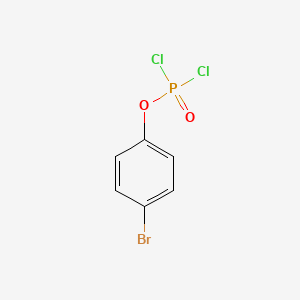

![1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1603540.png)
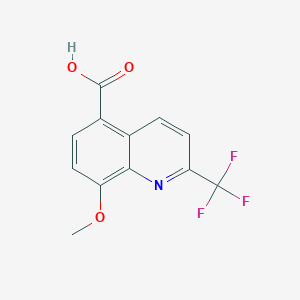

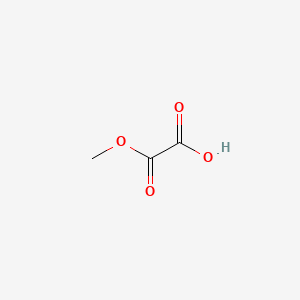
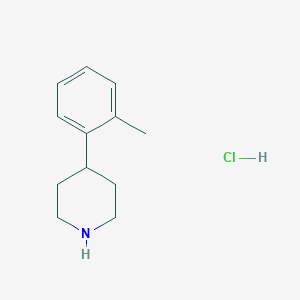
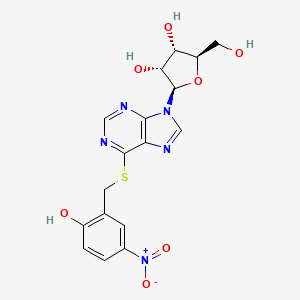
![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)
![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)

